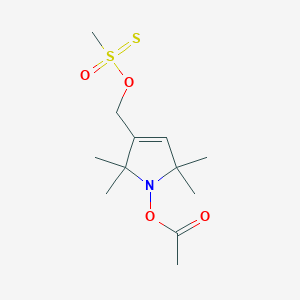
trans-N-(2,6-Dichlorophenyl)octahydro-1(2H)-quinolinepropanamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-N-(2,6-Dichlorophenyl)octahydro-1(2H)-quinolinepropanamide monohydrochloride: is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a dichlorophenyl group, a quinoline ring, and a propanamide moiety, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,6-dichloroaniline and octahydroquinoline.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out in the presence of a base, such as sodium hydroxide, and solvents like ethanol or methanol. The temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods:
In an industrial setting, the synthesis of trans-N-(2,6-Dichlorophenyl)octahydro-1(2H)-quinolinepropanamide monohydrochloride involves large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for temperature and pH control is common to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine under suitable conditions.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Research explores its binding affinity to various biological receptors, which could lead to new therapeutic agents.
Medicine:
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential therapeutic effects.
Drug Development: It is a lead compound in the development of new drugs targeting specific diseases.
Industry:
Material Science: Used in the development of new materials with specific properties, such as enhanced durability or conductivity.
Mechanism of Action
The mechanism by which trans-N-(2,6-Dichlorophenyl)octahydro-1(2H)-quinolinepropanamide monohydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
- N-(2,6-Dichlorophenyl)octahydro-1(2H)-quinolinecarboxamide
- N-(2,6-Dichlorophenyl)octahydro-1(2H)-quinolineacetamide
Comparison:
- Structural Differences: While these compounds share the dichlorophenyl and quinoline moieties, they differ in the nature of the amide group attached to the quinoline ring.
- Reactivity: The presence of different functional groups affects their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its specific structure, with some being more suited for biological studies and others for industrial applications.
Properties
CAS No. |
39493-95-3 |
|---|---|
Molecular Formula |
C18H25Cl3N2O |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
3-[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]-N-(2,6-dichlorophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c19-14-7-3-8-15(20)18(14)21-17(23)10-12-22-11-4-6-13-5-1-2-9-16(13)22;/h3,7-8,13,16H,1-2,4-6,9-12H2,(H,21,23);1H/t13-,16+;/m1./s1 |
InChI Key |
VIDFKXOLJFMNTC-CACIRBSMSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)CCCN2CCC(=O)NC3=C(C=CC=C3Cl)Cl.Cl |
Canonical SMILES |
C1CCC2C(C1)CCCN2CCC(=O)NC3=C(C=CC=C3Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B15351168.png)
![1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine](/img/structure/B15351186.png)
![N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15351197.png)
![(2E)-2-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)acetonitrile](/img/structure/B15351201.png)






![N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B15351246.png)

![N-(4-hydroxyphenyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15351249.png)
